2,5-Dibromobenzene-1,4-diamine
Overview
Description
2,5-Dibromobenzene-1,4-diamine is a chemical compound with the CAS Number: 25462-61-7 . It has a molecular weight of 265.94 . The IUPAC name for this compound is 2,5-dibromo-1,4-benzenediamine .
Synthesis Analysis
The synthesis of 2,5-Dibromobenzene-1,4-diamine involves the use of tetrakis (triphenylphosphine) palladium (0) and caesium carbonate in ethanol, water, and toluene at 80℃ under an inert atmosphere . .Molecular Structure Analysis
The InChI code for 2,5-Dibromobenzene-1,4-diamine is 1S/C6H6Br2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2 . The compound has a solid physical form .Physical And Chemical Properties Analysis
2,5-Dibromobenzene-1,4-diamine has a storage temperature of room temperature . . The compound is solid in its physical form .Scientific Research Applications
Synthesis and Chemical Transformations
- Precursor for Organic Transformations: 2,5-Dibromobenzene-1,4-diamine serves as a valuable precursor for various organic transformations, particularly in reactions involving the formation of benzynes. It's utilized in synthesis sequences involving regioselective bromination and ortho-metalation (Diemer, Leroux, & Colobert, 2011).
Molecular and Spectroscopic Studies
- Structural and Electronic Properties Analysis: The compound's structural characteristics and electronic properties, such as molecular orbitals and UV-vis spectra, have been investigated through computational methods like density functional theory (DFT) and time-dependent DFT, providing insights into its reactivity and interaction with light (Wang, Hsu, Huang, & Lo, 2013).
Luminescent Properties and Crystallography
- Luminescent Properties Exploration: Studies have explored the luminescent properties of dibromobenzene derivatives, including structural changes upon excitation, using techniques like time-resolved diffraction, which is significant for understanding molecular interactions and behavior under different states (Basuroy, Chen, Sarkar, Benedict, & Coppens, 2017).
Material Science and Polymer Research
- Polymer Synthesis and Characterization: The compound has been used in the synthesis of various polymers, including semi-fluorinated poly(ether amide)s and aromatic condensation polymers, contributing to advancements in materials science, particularly in the development of new materials with unique properties like gas transport and thermal stability (Bandyopadhyay, Bera, Ghosh, & Banerjee, 2013; Kim, Kim, Kim, Won, & Choi, 2004).
Surface Science and Reaction Studies
- Surface Reactions and STM Studies: Surface science studies, including STM (scanning tunneling microscopy) investigations, have focused on the atomic reactions of dibromobenzene on silicon surfaces, providing insights into surface chemistry and molecular interactions at the atomic level (Dobrin, Harikumar, & Polanyi, 2004).
Crystallography and Melting Point Analysis
- Crystal Structure and Melting Point Relations: Research has also been conducted to understand the relationship between the crystal structure and melting points of dibromobenzene isomers, contributing to the field of crystallography and solid-state chemistry (Dziubek & Katrusiak, 2014).
Safety And Hazards
properties
IUPAC Name |
2,5-dibromobenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFBGMMDLNKGNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)N)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612495 | |
Record name | 2,5-Dibromobenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50612495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromobenzene-1,4-diamine | |
CAS RN |
25462-61-7 | |
Record name | 2,5-Dibromobenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50612495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dibromobenzene-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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